molecular formula C16H15BrN4OS B12178067 3-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

3-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12178067
M. Wt: 391.3 g/mol
InChI Key: FHLXFENSDVPOEI-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features a brominated indole moiety and a thiadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized from appropriate precursors such as thiosemicarbazide and cyclopropyl carboxylic acid under acidic conditions.

    Coupling Reaction: The brominated indole and the thiadiazole are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the bromine substituent or the thiadiazole ring.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Products may include indole-2,3-diones or other oxidized derivatives.

    Reduction: Reduced products may include debrominated indole or reduced thiadiazole derivatives.

    Substitution: Substituted products with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to the presence of multiple functional groups.

Biology

    Biological Activity: Potential use as a lead compound in drug discovery due to its unique structure.

    Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects in various diseases.

    Drug Development: Used as a scaffold for the development of new pharmaceuticals.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their activity or altering their function. The indole and thiadiazole rings may facilitate binding to specific sites on the target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure with a different bromination position.

    3-(6-chloro-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide: Chlorine instead of bromine.

    3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide: Methyl group instead of cyclopropyl.

Uniqueness

The unique combination of the brominated indole and the cyclopropyl-substituted thiadiazole ring in 3-(6-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H15BrN4OS

Molecular Weight

391.3 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C16H15BrN4OS/c17-12-4-3-10-5-7-21(13(10)9-12)8-6-14(22)18-16-20-19-15(23-16)11-1-2-11/h3-5,7,9,11H,1-2,6,8H2,(H,18,20,22)

InChI Key

FHLXFENSDVPOEI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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